8-Chloronaphthalene-1-sulfonyl chloride

Vue d'ensemble

Description

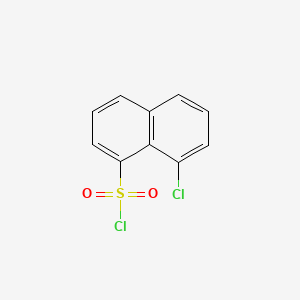

8-Chloronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H6Cl2O2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonyl chloride group and a chlorine atom at the 8th position of the naphthalene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

8-Chloronaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 1-naphthalenesulfonyl chloride. The reaction typically requires the use of chlorine gas and a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods for 1-naphthalenesulfonyl chloride, 8-chloro- often involve large-scale chlorination processes. These methods utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives.

With Amines

Reaction with primary/secondary amines yields sulfonamides. For example:

Experimental data from analogous sulfonyl chlorides demonstrate high efficiency under mild conditions (Table 1) .

Table 1: Sulfonamide Formation from Sulfonyl Chlorides

| Nucleophile | Conditions | Yield |

|---|---|---|

| Paroxetine (amine) | Et₃N, CH₃CN, rt, 2h | 87%* |

| Ammonia | Et₃N, CH₃CN, rt, 2h | 72% |

| Cyclohexylamine | Et₃N, CH₃CN, rt, 2h | 89% |

With Alcohols/Phenols

Phenol reacts to form sulfonate esters (e.g., 7p ) :

Yields depend on steric and electronic factors, with electron-rich aromatics showing higher reactivity.

Hydrolysis to Sulfonic Acid

Hydrolysis in aqueous media produces the corresponding sulfonic acid, a common degradation pathway :

This reaction is accelerated under basic or acidic conditions, with the sulfonic acid being the thermodynamically stable product .

Stability and Side Reactions

Under oxidative conditions, sulfonyl chlorides may form byproducts. For instance, excess NaOCl·5H₂O in acetic acid generates thiosulfonates via over-oxidation :

Table 2: Byproduct Formation Under Oxidative Conditions

| Oxidizing Agent | Byproduct | Yield Reduction |

|---|---|---|

| NaOCl·5H₂O (5.0 eq) | Thiosulfonate | 15% |

| NaOCl·5H₂O (8.0 eq) | Thiosulfonate | <5% |

Higher equivalents of NaOCl·5H₂O minimize byproduct formation but require careful stoichiometric control .

Mechanistic Insights

-

Radical Pathways : Sulfonyl chlorides can generate sulfonyl radicals (e.g., via NCS), which couple with halogen radicals to reform the sulfonyl chloride .

-

Electrophilic Aromatic Substitution : The electron-withdrawing –SO₂Cl group directs electrophilic substitution to specific positions on the naphthalene ring, though this is less common than nucleophilic pathways.

Applications De Recherche Scientifique

8-Chloronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Medicine: It is employed in the development of drugs and diagnostic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-naphthalenesulfonyl chloride, 8-chloro- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .

In biological systems, the compound can interact with proteins and enzymes, modifying their activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the resulting product .

Comparaison Avec Des Composés Similaires

8-Chloronaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

1-Naphthalenesulfonyl chloride: Lacks the chlorine atom at the 8th position, making it less reactive in certain substitution reactions.

2-Naphthalenesulfonyl chloride: Has the sulfonyl chloride group at the 2nd position, leading to different reactivity and applications.

4-Chlorobenzenesulfonyl chloride: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties and uses.

The presence of the chlorine atom at the 8th position in 1-naphthalenesulfonyl chloride, 8-chloro- enhances its reactivity and makes it unique compared to other sulfonyl chloride derivatives .

Activité Biologique

8-Chloronaphthalene-1-sulfonyl chloride (C10H7ClO2S) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including its antibacterial and anticancer activities, along with relevant research findings and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H7ClO2S

- Molecular Weight : 232.67 g/mol

- CAS Number : 82-74-6

This compound is a derivative of naphthalene and contains a chlorine atom and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research has shown that sulfonamide compounds, including derivatives of this compound, exhibit significant antibacterial properties. A study evaluated various sulfonamide derivatives against gram-positive bacteria and mycobacterial strains, revealing promising results:

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli | MIC (μg/mL) |

|---|---|---|---|

| This compound | Moderate | High | 7.81 |

| Ciprofloxacin | High | High | 7.81 |

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of clinically used antibiotics, indicating potential for further development as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The following table summarizes the findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.17 | Cell cycle arrest in G2/M phase |

| MDA-MB-231 | 0.05 | Induction of apoptosis |

| HeLa | 0.07 | Inhibition of cell proliferation |

The most potent derivative exhibited an IC50 value significantly lower than many existing anticancer drugs, suggesting a strong potential for therapeutic application .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating .

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antibacterial Efficacy : A series of experiments demonstrated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, outperforming many conventional antibiotics .

- Anticancer Research : In a comparative study, the compound was tested alongside other sulfonamide derivatives, showing superior potency against multiple cancer cell lines with minimal cytotoxicity to normal cells .

Propriétés

IUPAC Name |

8-chloronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORJISAOMPPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481416 | |

| Record name | 1-Naphthalenesulfonyl chloride, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-74-6 | |

| Record name | 1-Naphthalenesulfonyl chloride, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.